1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole
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Overview
Description
1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole is a compound of significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole typically involves the reaction of 4-fluorosulfonyloxybenzene with 1,2,4-triazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 1-(4-Sulfonyloxyphenyl)-1,2,4-triazole
- 1-(4-Fluorophenyl)-1,2,4-triazole
- 1-(4-Methanesulfonyloxyphenyl)-1,2,4-triazole
Comparison: 1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and specificity in certain reactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(4-fluorosulfonyloxyphenyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-3-1-7(2-4-8)12-6-10-5-11-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYNOVFBYIGRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=N2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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